4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid
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Overview
Description
4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a methylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then subjected to reduction and subsequent reactions to introduce the amino and methylbutanoic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the chlorophenyl group can yield a phenyl group.
Scientific Research Applications
4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-chlorophenylboronic acid pinacol ester
- (4-Amino-3-chlorophenyl)methanol
- Methyl 4-amino-3-chlorophenylacetate
Uniqueness
4-Amino-3-(3-chlorophenyl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-amino-3-(3-chlorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14ClNO2/c1-11(7-13,6-10(14)15)8-3-2-4-9(12)5-8/h2-5H,6-7,13H2,1H3,(H,14,15) |
InChI Key |
RVHPJRDSLBWFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(CN)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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